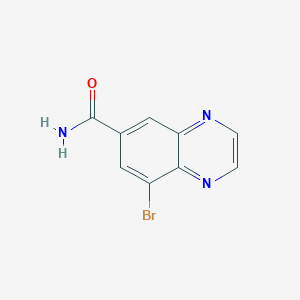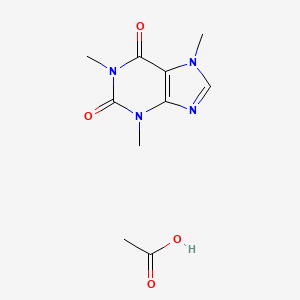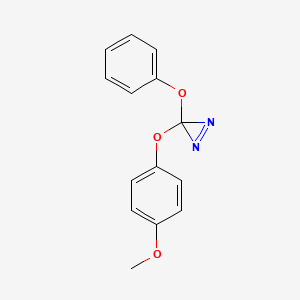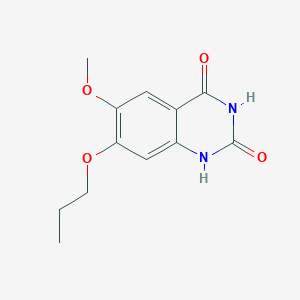
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrrole moieties in its structure allows it to exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-ylmethyl 1H-pyrrole-3-carboxylic acid, while reduction may produce quinolin-4-ylmethyl 1H-pyrrole-3-methanol .
Aplicaciones Científicas De Investigación
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as quinoline-4-carboxylic acid and quinoline-4-methanol.
Pyrrole derivatives: Such as pyrrole-3-carboxylic acid and pyrrole-3-methanol.
Uniqueness
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is unique due to the combination of quinoline and pyrrole moieties in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2 |
Clave InChI |
KARNPOWHMXVNQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)COC(=O)C3=CNC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


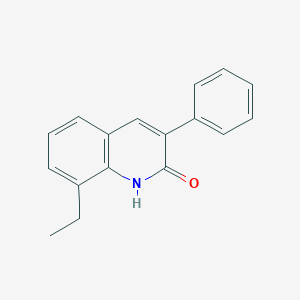
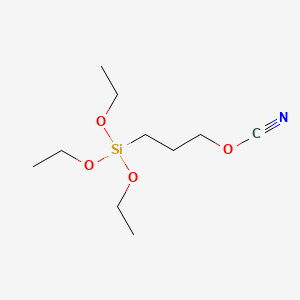

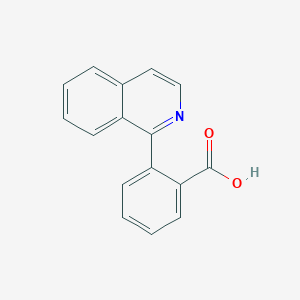

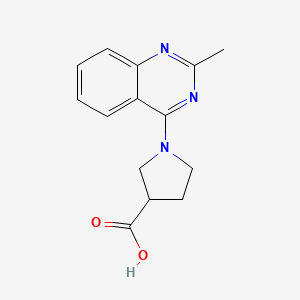
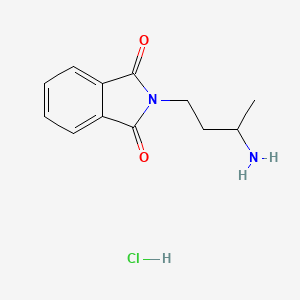
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

